molecular formula C11H12O4 B8450805 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid CAS No. 18958-19-5

4-(methoxycarbonyl)-3,5-dimethylbenzoic acid

Cat. No.: B8450805
CAS No.: 18958-19-5
M. Wt: 208.21 g/mol
InChI Key: SXAZEUCRZLPRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methoxycarbonyl)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 3 and 5 positions and a methoxycarbonyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid typically involves the esterification of 3,5-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar route but is optimized for higher yields and cost-effectiveness. The process involves the continuous esterification of terephthalic acid with methanol, catalyzed by sulfuric acid or other suitable catalysts . The reaction is conducted under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(methoxycarbonyl)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl or methoxycarbonyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methoxycarbonyl)-3,5-dimethylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both methyl and methoxycarbonyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

18958-19-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxycarbonyl-3,5-dimethylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-6-4-8(10(12)13)5-7(2)9(6)11(14)15-3/h4-5H,1-3H3,(H,12,13)

InChI Key

SXAZEUCRZLPRRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(methoxycarbonyl)-2,6-dimethylbenzoic acid (2.08 g: 10 mmol) in methanol (25 mL) is treated with ethereal diazomethane until the yellow color persists and the solution is left at room temperature overnight. The solution is concentrated in vacuo to remove the remaining diethyl ether, then tetrahydrofuran (25 mL) is added. The solution is stirred in an ice-water bath as a solution of lithium hydroxide monohydrate (0.462 g, 11 mmol) in water (25 mL) is added. After the cooling bath is removed, the reaction is allowed to proceed at room temperature overnight. The volatiles are removed under reduced pressure on a rotary evaporator (bath temperature <30° C.), then the concentrate is diluted with brine and extracted with dichloromethane to remove residual 2,6-dimethylterephthalic acid dimethyl ester. The aqueous phase is acidified to pH 2 using 3N hydrochloric acid (4 mL), then is extracted with dichloromethane (2×25 mL). The combined organic extracts are washed with brine, then are dried (MgSO4), filtered and evaporated in vacuo to yield 3,5-dimethyl-4-(methoxycarbonyl)benzoic acid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.462 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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